molecular formula C8H16O B3425772 6-METHYL-5-HEPTEN-2-OL CAS No. 4630-06-2

6-METHYL-5-HEPTEN-2-OL

Cat. No.: B3425772
CAS No.: 4630-06-2
M. Wt: 128.21 g/mol
InChI Key: OHEFFKYYKJVVOX-UHFFFAOYSA-N
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Description

6-Methyl-5-hepten-2-ol, also known as sulcatol, is an organic compound with the molecular formula C8H16O. It is a secondary alcohol with a structure characterized by a heptene backbone and a hydroxyl group attached to the second carbon. This compound is known for its applications in the synthesis of pheromones and its use in the fragrance industry due to its pleasant odor.

Mechanism of Action

Target of Action

6-Methyl-5-hepten-2-ol, also known as Sulcatol, is primarily used in the synthesis of aggregation pheromones of the ambrosia beetle . The ambrosia beetle is an insect pest of harvested timber in the Pacific North Coast . The compound acts as an attractant, luring the beetles to traps or to areas where they can be controlled .

Mode of Action

It is known that the compound mimics the natural pheromones of the beetle, causing them to be attracted to the source of the scent . This suggests that the compound interacts with the olfactory receptors of the beetles, triggering a behavioral response.

Result of Action

The primary result of the action of this compound is the attraction of the ambrosia beetle. By mimicking the beetle’s natural pheromones, the compound lures the beetles towards it. This can be used to trap the beetles or lead them to areas where they can be controlled, helping to manage this pest species .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s volatility means it can be easily dispersed in the air, which can be affected by wind and temperature conditions. Furthermore, the compound’s effectiveness as an attractant may be influenced by the presence of other scents in the environment. The compound is also flammable and should be stored and handled away from fire sources and high temperatures .

Chemical Reactions Analysis

6-Methyl-5-hepten-2-ol undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction.

Comparison with Similar Compounds

6-Methyl-5-hepten-2-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual role as both a pheromone and a fragrance component, making it valuable in both scientific research and industrial applications.

Properties

IUPAC Name

6-methylhept-5-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEFFKYYKJVVOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051754
Record name 6-Methylhept-5-en-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1569-60-4, 4630-06-2
Record name 6-Methyl-5-hepten-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1569-60-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulcatol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-METHYL-5-HEPTEN-2-OL
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Record name 5-Hepten-2-ol, 6-methyl-
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Record name 6-Methylhept-5-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylhept-5-en-2-ol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SULCATOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33321H09GI
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Record name (R)-Sulcatol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030030
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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